

Application Notes and Protocols for CCG258208 in Preclinical Heart Failure Research

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Compound of Interest

Compound Name: CCG258208

Cat. No.: B15570964

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Abstract

CCG258208 is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of cardiac function that is upregulated in heart failure.[1][2][3] Inhibition of GRK2 by **CCG258208** has demonstrated significant therapeutic potential in animal models of heart failure by improving cardiac function and mitigating adverse remodeling.[4][5] These application notes provide detailed protocols for the use of **CCG258208** in established murine models of heart failure, including post-myocardial infarction and pressure overload-induced heart failure. The accompanying data summaries and pathway diagrams are intended to guide researchers in the design and execution of preclinical studies to further evaluate the efficacy of **CCG258208**.

Introduction

Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands. A key pathophysiological feature of heart failure is the desensitization of β -adrenergic receptors (β -ARs) due to chronic sympathetic nervous system activation. This desensitization is primarily mediated by G protein-coupled receptor kinase 2 (GRK2), which phosphorylates agonist-bound β -ARs, leading to their uncoupling from G proteins and subsequent internalization. In failing hearts, GRK2 expression and activity are significantly increased, exacerbating the decline in cardiac function.

CCG258208 is a novel, highly selective GRK2 inhibitor derived from the paroxetine scaffold. It exhibits a 50-fold higher selectivity for GRK2 compared to other GRK isoforms. Preclinical studies have shown that **CCG258208** can be administered orally or intraperitoneally and does not cross the blood-brain barrier, thus avoiding off-target effects associated with serotonin reuptake inhibition. In animal models of heart failure, **CCG258208** treatment has been shown to improve left ventricular contractile function, reduce cardiac hypertrophy and fibrosis, and decrease pathological remodeling.

Data Summary: Efficacy of CCG258208 in a Post-Myocardial Infarction Mouse Model

The following tables summarize the dose-dependent effects of **CCG258208** on cardiac function in a post-myocardial infarction (MI) mouse model. Treatment was initiated after the induction of MI and continued for a specified duration.

Table 1: Echocardiographic Parameters

Treatment Group	Dose (mg/kg/day)	Ejection Fraction (%)	Fractional Shortening (%)
Vehicle	-	30.2 ± 2.1	14.5 ± 1.0
CCG258208 (Low)	0.1	32.5 ± 2.5	15.8 ± 1.2
CCG258208 (Medium)	0.5	40.1 ± 3.0	19.8 ± 1.5
CCG258208 (High)	2	48.7 ± 3.5	24.6 ± 1.8
Paroxetine	10	47.9 ± 3.3	24.1 ± 1.7

*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle

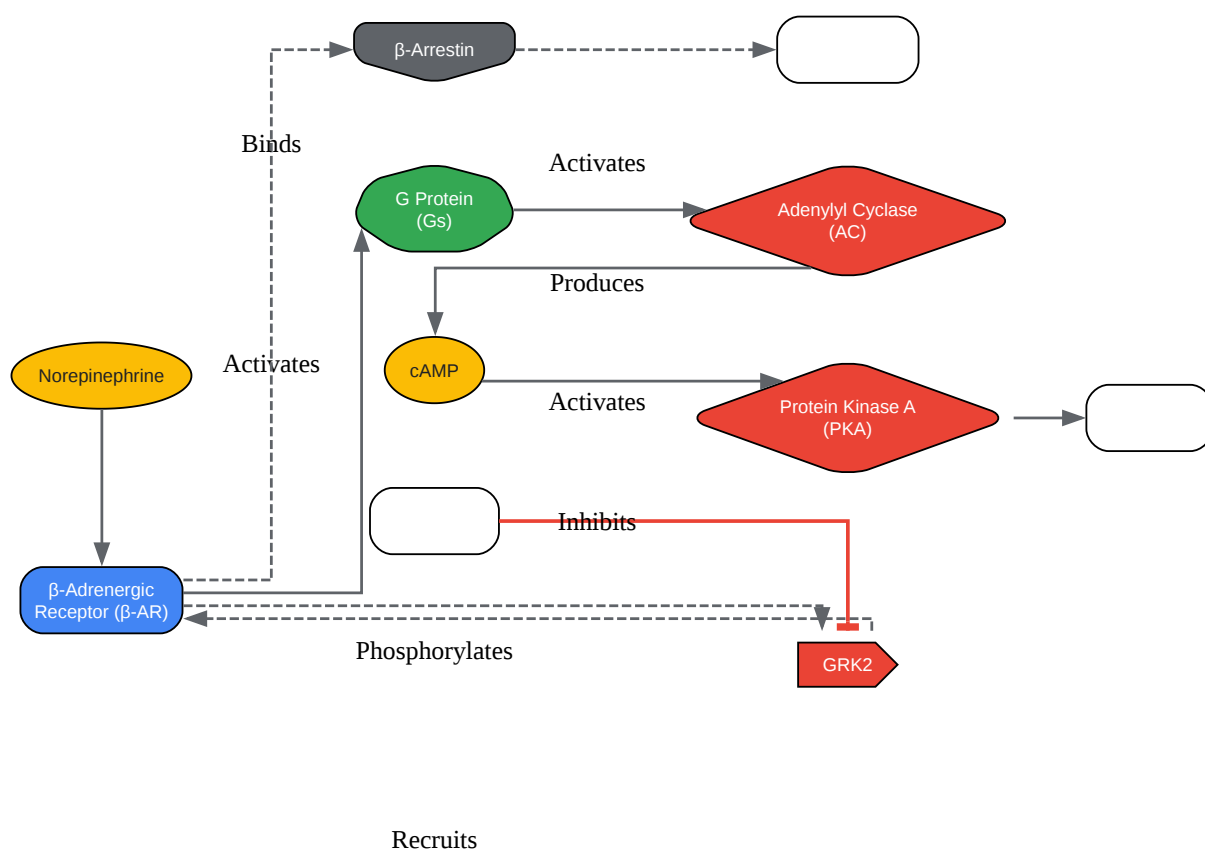
Table 2: Gravimetric and Histological Parameters

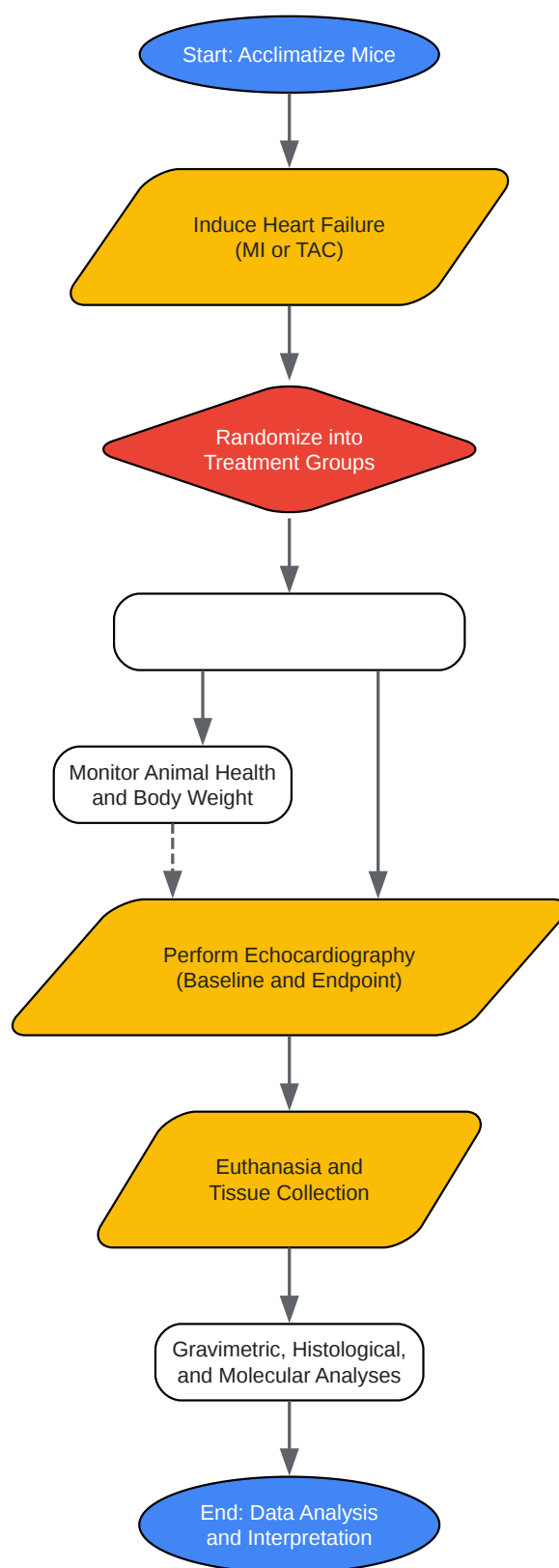
Treatment Group	Dose (mg/kg/day)	Heart Weight/Body Weight (mg/g)	Fibrosis (%)
Vehicle	-	5.8 ± 0.3	25.6 ± 3.2
CCG258208 (High)	2	4.9 ± 0.2	15.3 ± 2.5**
Paroxetine	10	5.0 ± 0.3	16.1 ± 2.8**

*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle

Signaling Pathway

The diagram below illustrates the mechanism of action of **CCG258208** in the context of β -adrenergic receptor signaling in cardiomyocytes. In heart failure, elevated GRK2 activity leads to β -AR desensitization and downstream signaling impairment. **CCG258208** directly inhibits GRK2, thereby restoring β -AR signaling and improving cardiac contractility.





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